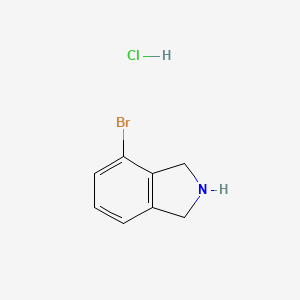

4-Bromoisoindoline Hydrochloride

説明

Contextual Significance in Synthetic Organic Chemistry

The significance of 4-Bromoisoindoline (B145017) Hydrochloride in synthetic organic chemistry lies in its identity as a functionalized isoindoline (B1297411). The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. mdpi.com The presence of a bromine atom at the 4-position of the isoindoline ring system is particularly advantageous. This halogen atom can be readily manipulated through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse molecular fragments. This versatility enables chemists to systematically modify the core structure and explore the structure-activity relationships (SAR) of the resulting compounds.

The hydrochloride salt form of 4-bromoisoindoline enhances its stability and handling properties, making it a convenient starting material for laboratory-scale and industrial applications. guidechem.com Its utility is particularly noted in the preparation of isoindolines that act as Histone Deacetylase (HDAC) inhibitors, a class of enzymes that are important targets in cancer therapy.

Role as a Key Intermediate in Complex Molecule Synthesis

The true value of 4-Bromoisoindoline Hydrochloride is realized in its application as a key intermediate for the construction of more elaborate molecular architectures. The isoindoline core can be N-substituted, and the bromo-substituent can be replaced or further functionalized to build complex polycyclic systems.

While specific, detailed reaction schemes starting directly from this compound in peer-reviewed literature are not abundantly available, the utility of the closely related 4-bromoisoindolin-1-one (B1288941) is well-documented and serves as a strong indicator of the synthetic potential of the 4-bromoisoindoline scaffold. For instance, 4-bromoisoindolin-1-one is a known intermediate in the synthesis of Vaniprevir, a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease. It is also utilized in the synthesis of H-89, a well-studied protein kinase A (PKA) inhibitor. The synthesis of these complex molecules underscores the importance of the bromo-substituted isoindoline core as a foundational element.

The general strategy for utilizing such intermediates involves leveraging the bromine atom for carbon-carbon or carbon-heteroatom bond formation to append larger and more complex moieties. The secondary amine of the isoindoline ring itself provides another site for diversification, allowing for the attachment of various side chains that can influence the pharmacological properties of the final compound. The development of novel synthetic methodologies continues to expand the toolkit available to organic chemists, further enhancing the potential applications of versatile intermediates like this compound. organic-chemistry.org

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

4-bromo-2,3-dihydro-1H-isoindole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN.ClH/c9-8-3-1-2-6-4-10-5-7(6)8;/h1-3,10H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHLHVFOJBANKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C(=CC=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657943 | |

| Record name | 4-Bromo-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923590-95-8 | |

| Record name | 1H-Isoindole, 4-bromo-2,3-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923590-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-Isoindoline HCl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Bromoisoindoline Hydrochloride

Established Synthetic Pathways for 4-Bromoisoindoline (B145017) Hydrochloride

The synthesis of the 4-bromoisoindoline core can be approached through various de novo strategies, often commencing from readily available substituted benzene (B151609) precursors. These methods are designed to regioselectively introduce the necessary functionalities to construct the fused bicyclic system.

De Novo Synthesis Approaches

De novo syntheses of the 4-bromoisoindoline framework typically involve the construction of the heterocyclic ring onto a pre-functionalized benzene ring. These methods offer the advantage of controlling the substitution pattern on the aromatic ring from the outset.

A plausible synthetic route towards 4-bromoisoindoline can be conceptualized starting from 3-bromobenzonitrile (B1265711). This strategy would rely on the regioselective deprotonation (metalation) at the position ortho to the bromo group. The bromine atom, being an ortho-para director, can facilitate deprotonation at the C2 position when a strong base is employed. However, the cyano group is a meta-director, potentially leading to a mixture of products. The careful choice of a directed metalation group or specific reaction conditions is crucial for achieving high regioselectivity. Following successful deprotonation, the resulting organometallic intermediate can be reacted with an appropriate electrophile, such as formaldehyde (B43269) or a protected form thereof, to introduce the required carbon atom for the subsequent cyclization step.

While the direct regioselective deprotonation of 3-bromobenzonitrile for the synthesis of 4-bromoisoindoline is not extensively detailed in readily available literature, the principle of directed ortho metalation is a well-established strategy in organic synthesis for the construction of substituted aromatic compounds.

The synthesis of isoindolinones, which are precursors to isoindolines, often proceeds through the formation of a hydroxylactam intermediate. In the context of synthesizing 4-bromoisoindoline, a potential pathway involves the initial preparation of 4-bromoisoindolin-1-one (B1288941). This can be achieved, for example, from 3-bromo-2-(bromomethyl)benzoic acid methyl ester, which upon treatment with ammonia (B1221849) undergoes cyclization to form the lactam.

The resulting 4-bromoisoindolin-1-one, a lactam, can then be reduced to the corresponding isoindoline (B1297411). A common method for this transformation is the use of a reducing agent such as lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). The reduction of the amide carbonyl group within the lactam yields the desired saturated heterocyclic ring of the isoindoline. The subsequent treatment with hydrochloric acid would then afford the target compound, 4-Bromoisoindoline Hydrochloride.

The formation of hydroxylactams as stable intermediates is also a known phenomenon in the synthesis of isoindolinones. These hydroxylactams can be isolated and subsequently reduced to the corresponding isoindolines.

Utilization of this compound in Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound makes it an ideal substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the diversification of the isoindoline scaffold.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, typically involving the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org

The palladium-catalyzed Suzuki-Miyaura coupling of this compound with various aryl or vinyl boronic acids or their esters allows for the synthesis of a wide range of 4-substituted isoindoline derivatives. uwindsor.ca The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and good functional group tolerance. nih.govuwindsor.ca Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. A variety of phosphine-based ligands can be employed to stabilize the palladium catalyst and facilitate the catalytic cycle.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | 60 | mdpi.com |

| 4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Various arylboronic acids | Pd(PPh₃)₄ | - | K₃PO₄ | - | 90 | 31-46 | nih.gov |

These examples demonstrate the feasibility of coupling bromo-substituted nitrogen-containing heterocycles using various palladium catalysts and conditions. The optimization of these parameters would be necessary to achieve high efficiency for the Suzuki-Miyaura coupling of this compound.

Influence of Amine Protecting Groups (e.g., tert-Butyloxycarbonyl)

In the synthesis and modification of the 4-bromoisoindoline scaffold, the protection of the secondary amine is a critical consideration to prevent unwanted side reactions and to direct the reactivity of the molecule. The tert-butyloxycarbonyl (Boc) group is a widely employed acid-labile protecting group for this purpose. wikipedia.org

The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.org This transformation is crucial as the resulting N-Boc-4-bromoisoindoline is stable under various reaction conditions, particularly those that are nucleophilic in nature. nih.gov The presence of the Boc group allows for selective reactions at the brominated aromatic ring without interference from the nitrogen atom.

The removal of the Boc group, or deprotection, is generally accomplished under acidic conditions. wikipedia.org Reagents such as trifluoroacetic acid in dichloromethane (B109758) or hydrochloric acid in methanol (B129727) are effective for this purpose. wikipedia.org This step is often necessary in the final stages of a synthetic sequence to reveal the free amine for further functionalization or to obtain the desired target molecule. The selection of the deprotection method can be critical to avoid the degradation of other sensitive functional groups within the molecule. wikipedia.org

Kumada Coupling with Organomagnesium Reagents (e.g., Allylmagnesium Chloride)

The Kumada coupling, a palladium- or nickel-catalyzed cross-coupling reaction, serves as a powerful method for forming carbon-carbon bonds by reacting an organic halide with a Grignard reagent. wikipedia.orgorganic-chemistry.org In the context of this compound, this reaction enables the introduction of various alkyl or aryl groups at the 4-position, significantly increasing molecular complexity. nih.gov

A notable application is the coupling of N-protected 4-bromoisoindoline with organomagnesium reagents like allylmagnesium chloride. This reaction, catalyzed by a suitable palladium or nickel complex, results in the formation of 4-allylisoindoline (B595812) derivatives. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to the metal center, transmetalation with the Grignard reagent, and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgyoutube.com

The efficiency of the Kumada coupling can be influenced by several factors, including the choice of catalyst, ligands, and reaction conditions. For instance, the use of specific phosphine (B1218219) ligands can enhance the catalytic activity and selectivity of the reaction. nih.gov

Mechanistic Considerations of Olefin Isomerization Suppression

A challenge in cross-coupling reactions involving allylic Grignard reagents is the potential for olefin isomerization, leading to a mixture of products. In the Kumada coupling, the formation of cis- and trans-alkenes can occur, and the degree of isomerization is dependent on various factors, including reagent ratios and the nature of the halide. wikipedia.org

The mechanism of isomerization is often attributed to side reactions. wikipedia.org However, strategies to suppress this isomerization are crucial for achieving high selectivity. The choice of catalyst and ligands plays a significant role in minimizing this unwanted side reaction. While the exact mechanism of suppression is not fully elucidated, it is proposed that certain catalytic systems can favor the desired C-C bond formation pathway over the isomerization pathway. wikipedia.org

High-Throughput Screening for Catalyst Optimization

To identify the most effective catalyst system for a specific Kumada coupling reaction, high-throughput screening (HTS) has emerged as a valuable strategy. unchainedlabs.com This approach allows for the rapid and systematic evaluation of a wide range of catalysts, ligands, and reaction conditions in parallel. unchainedlabs.comnih.gov

By employing HTS, researchers can efficiently screen numerous combinations to pinpoint the optimal conditions that provide the highest yield and selectivity for the desired product. unchainedlabs.com This methodology is particularly advantageous when dealing with challenging couplings, such as those involving sterically hindered substrates or when trying to suppress side reactions like olefin isomerization. unchainedlabs.com The data generated from HTS experiments can provide a comprehensive understanding of the reaction landscape and accelerate the development of robust and efficient synthetic protocols.

| Parameter Screened | Variables | Goal |

| Catalyst | Different Palladium and Nickel precursors | Maximize yield and selectivity |

| Ligand | Various phosphine and N-heterocyclic carbene ligands | Enhance catalytic activity and suppress side reactions |

| Solvent | A range of polar and non-polar solvents | Optimize solubility and reaction rate |

| Base | Different inorganic and organic bases | Facilitate the catalytic cycle |

| Temperature | A range of temperatures | Determine the optimal reaction temperature |

Advanced Synthetic Strategies Involving this compound

Building upon fundamental transformations, this compound serves as a key starting material for more complex and advanced synthetic endeavors, including the construction of macrocycles and the synthesis of chiral molecules.

Application of Ring-Closing Metathesis in Macrocycle Formation

Ring-closing metathesis (RCM) is a powerful and widely used reaction in organic synthesis for the formation of cyclic structures, particularly macrocycles. drughunter.comnih.gov This reaction typically involves the use of a ruthenium or molybdenum-based catalyst to join two terminal olefins within a single molecule, releasing a small volatile olefin like ethylene.

In the context of 4-bromoisoindoline, a diene precursor can be synthesized by first functionalizing the 4-position via a reaction such as a Kumada coupling with an appropriate diene-containing Grignard reagent. Subsequent RCM of this diene can then lead to the formation of a macrocyclic structure incorporating the isoindoline core. The size and nature of the resulting macrocycle are determined by the length and structure of the tether connecting the two olefinic moieties. nih.gov The choice of catalyst is crucial for the success of the RCM reaction, with various generations of Grubbs and Hoveyda-Grubbs catalysts being commonly employed. nih.gov

Asymmetric Synthesis Approaches for Chiral Analogs

The synthesis of single-enantiomer drugs is of paramount importance in medicinal chemistry, as different enantiomers of a chiral molecule can exhibit distinct biological activities. nih.gov Asymmetric synthesis provides methods to produce chiral molecules from achiral starting materials. nih.gov

For 4-bromoisoindoline, which is achiral, asymmetric synthesis strategies can be employed to introduce chirality and generate enantiomerically enriched or pure analogs. This can be achieved through several approaches:

Chiral auxiliaries: A chiral auxiliary can be temporarily attached to the isoindoline nitrogen. This auxiliary can then direct a subsequent stereoselective reaction, after which the auxiliary is removed to yield the chiral product.

Chiral catalysts: A prochiral derivative of 4-bromoisoindoline can be subjected to a reaction catalyzed by a chiral catalyst. For instance, an asymmetric reduction of a ketone or an imine functionality attached to the isoindoline ring can lead to the formation of a chiral alcohol or amine.

Resolution: A racemic mixture of a chiral 4-bromoisoindoline derivative can be separated into its individual enantiomers through techniques such as chiral chromatography or diastereomeric salt formation with a chiral resolving agent.

Functionalization at the Isoindoline Nitrogen (N-Alkylation and N-Protection)

The secondary amine of the isoindoline core is a key site for introducing structural diversity. N-alkylation and N-protection are fundamental transformations that enable the synthesis of a wide array of derivatives.

N-Alkylation: This process involves the introduction of an alkyl group onto the nitrogen atom. In related heterocyclic systems, various methods have been successfully employed. For instance, palladium-catalyzed regioselective C3-allylic alkylation has been demonstrated for 2-aryl imidazopyridines using MBH carbonates, yielding a broad spectrum of C3-allylated products. researchgate.net Another approach involves the reaction of N-functionalized isatins with (3-hydroxyprop-1-yn-1-yl)phosphonates, catalyzed by a base like t-BuOLi, to produce spiro-1,3-dioxolane oxindoles with high yields. researchgate.net In the context of synthesizing 4-O-alkyl analogues of N-acetylneuraminic acid, activated alkyl halides and sulfonates, as well as primary alkyl iodides, have proven to be effective electrophiles for O-alkylation, a reaction that shares mechanistic principles with N-alkylation. nih.gov Propargyl bromide, for example, is a useful model electrophile as it minimizes competing elimination reactions. nih.gov The stability of the resulting products can be influenced by the nature of the alkyl group; electron-donating groups like methyl can stabilize adjacent positive charges, making N-alkylated N-acyliminium ions more stable and easier to form compared to their hydrogenated counterparts. nih.gov

N-Protection: Protecting the isoindoline nitrogen is often a necessary step in multi-step syntheses to prevent unwanted side reactions. Amine-boranes are one class of protecting groups for tertiary amines. researchgate.net A highly chemoselective reaction using ethyl 6-hydroxyfulvene-1-carboxylate can protect primary amines, which are then readily deprotected using aqueous ammonia. researchgate.net This highlights the principle of using specific reagents to protect one type of amine over another, a strategy that could be adapted for the secondary amine of 4-bromoisoindoline.

Table 1: N-Alkylation Conditions in Related Heterocyclic Systems

| Substrate Type | Reagent/Catalyst | Product Type | Ref |

|---|---|---|---|

| 2-aryl imidazopyridines | MBH carbonates / Palladium catalyst | C3-allylated imidazopyridines | researchgate.net |

| N-functionalized isatins | (3-hydroxyprop-1-yn-1-yl)phosphonates / t-BuOLi | Spirodioxolane oxindoles | researchgate.net |

| Thiophenyl Neu5Ac building block | Activated alkyl halides / Sulfonates | 4-O-alkyl analogues | nih.gov |

Amidation Reaction Methodologies for Derivatization

Amidation, the formation of an amide bond, is one of the most frequently used reactions in medicinal chemistry for creating complex molecules from simpler carboxylic acid and amine precursors. mdpi.com For a compound like 4-bromoisoindoline, amidation would typically involve its reaction with an activated carboxylic acid or the carboxylic acid itself in the presence of a coupling agent or catalyst.

Boron-mediated amidation has emerged as a significant method. Catalysts such as B(OCH2CF3)3 have been utilized for synthesizing medicinally relevant amides, including the selective monoacylation of diamines and the amidation of unprotected amino acids. ucl.ac.uk Simpler diboron (B99234) compounds, like tetrahydroxy diboron, can also catalyze the amidation of various acids with low catalyst loadings. mdpi.com More recently, borate (B1201080) esters, such as 3,4,5-trifluorophenol (B1223441) borate, have proven highly effective for catalytic amidations, particularly with challenging substrates like electron-poor amines or those with competing coordinating groups. chemrxiv.org These catalysts can often be generated in situ, making the process more accessible. chemrxiv.org

Traditional methods often rely on peptide coupling reagents. For example, trichlorotriazine (B8581814) (TCT), a known coupling reagent, can be used in substoichiometric amounts when combined with a catalytic amount of N-formylpyrrolidine (FPyr). mdpi.com The primary drawback of many conventional methods, such as those using chlorinating reagents to form acid chlorides, is the generation of hazardous and moisture-sensitive intermediates and stoichiometric waste. ucl.ac.uk

Table 2: Selected Catalytic Amidation Systems

| Catalyst/Reagent System | Substrate Scope | Key Features | Ref |

|---|---|---|---|

| B(OCH2CF3)3 | Medicinally-relevant amides, diamines, amino acids | Boron-mediated, efficient | ucl.ac.uk |

| Tetrahydroxy diboron | (Hetero)aromatic acids | Low catalyst loading (2 mol%) | mdpi.com |

| 3,4,5-Trifluorophenol borate / BH3·SMe2 | Electron-poor amines, coordinating substrates | High reactivity, in situ generation | chemrxiv.org |

| Trichlorotriazine (TCT) / N-formylpyrrolidine (FPyr) | Broad scope | Sub-stoichiometric use of TCT | mdpi.com |

Oxidative Halogenation in Related Systems

Oxidative halogenation introduces a halogen atom onto a molecule using an oxidant and a halide source. This process is fundamentally an oxidation reaction, as seen in the chlorination of methane (B114726) where the carbon's oxidation state increases. quora.com While direct oxidative halogenation on the benzene ring of 4-bromoisoindoline is not detailed, examining related systems provides insight into potential methodologies.

A practical and efficient method for the bromination and iodination of arenes and heteroarenes uses dimethyl sulfoxide (B87167) (DMSO) as a mild oxidant in combination with hydrogen halides (HBr or HI). nih.gov This system is robust, amenable to late-stage functionalization of complex molecules, and has been demonstrated on a kilogram scale. nih.gov Another approach involves iodine(III)-mediated oxidative halogenation of chromone (B188151) derivatives, using alkyl halides like dichloromethane (CH2Br2) and diiodomethane (B129776) (CH2I2) as both the solvent and halogen source. rsc.orgbohrium.com This protocol is noted for its mild conditions and excellent regioselectivity. rsc.orgbohrium.com

Nature utilizes flavin-dependent halogenases (FDHs) for regioselective halogenation using molecular oxygen as the oxidant. nih.gov Biomimetic systems have been developed to mimic this process. One such system uses alloxan (B1665706) and L-ascorbic acid to achieve aerobic oxidative bromination and iodination, simulating the function of FDHs without needing light activation or complex cofactors. nih.gov

Table 3: Oxidative Halogenation Methods for Aromatic Systems

| Reagent System | Substrate | Halogen Source | Key Features | Ref |

|---|---|---|---|---|

| DMSO / HX (X=Br, I) | Arenes, Heteroarenes | HBr, HI | Mild, practical, scalable | nih.gov |

| Iodine(III) / Alkyl Halide | Chromone derivatives | CH2Br2, CH2I2 | Excellent regioselectivity, mild conditions | rsc.orgbohrium.com |

| Alloxan / L-ascorbic acid / O2 | Aromatic substrates | Bromide/Iodide ions | Biomimetic, aerobic, no light needed | nih.gov |

Purification Techniques and Scale-Up Considerations

The isolation and purification of amine products are critical steps in chemical synthesis, particularly on a larger scale. The basic nature of the isoindoline nitrogen dictates the most effective purification strategies.

Strategies for Efficient Isolation of Basic Amine Products

The purification of basic amines often presents challenges, especially when using standard silica (B1680970) gel chromatography, due to strong interactions between the basic amine and the acidic silica. biotage.com This can lead to poor separation, product degradation, and yield loss. biotage.com Several strategies can overcome these issues.

Acid-Base Extraction: This is a classic and powerful technique. The basic amine, present in an organic solvent, can be protonated by washing with an aqueous acid (e.g., HCl). masterorganicchemistry.com The resulting ammonium (B1175870) salt (in this case, this compound) becomes water-soluble and partitions into the aqueous phase, separating it from non-basic impurities. The aqueous layer is then collected, and the pH is raised by adding a base, which neutralizes the salt and causes the free, pure amine to precipitate or be extracted back into an organic solvent. masterorganicchemistry.com

Chromatography Modifications:

Mobile Phase Modifiers: Adding a small amount of a competing base, such as triethylamine (B128534) or ammonium hydroxide, to the mobile phase (e.g., DCM/MeOH) can neutralize the acidic silanols on the silica surface, improving elution and separation. biotage.combiotage.com For reversed-phase chromatography, adjusting the mobile phase pH to be alkaline (about two units above the amine's pKa) deprotonates the amine, making it more hydrophobic and increasing its retention, which can enhance separation. biotage.com

Modified Stationary Phases: Using an amine-functionalized silica column is an effective alternative. biotage.com This media masks the acidic silanols, minimizing the problematic interactions and often allowing for efficient separation with simpler solvent systems like hexane/ethyl acetate, without the need for basic additives. biotage.com

Crystallization/Precipitation: Forming a salt of the amine can be an excellent method for purification. A novel technique uses trichloroacetic acid (TCA) to precipitate the amine as a TCA salt, allowing impurities to be washed away. nih.gov The pure amine is then recovered by a simple decarboxylation of the TCA, which releases volatile byproducts (CO2 and chloroform), significantly reducing waste compared to traditional methods. nih.gov Another advanced method, Selective Ammonium Carbamate (B1207046) Crystallization (SACC), uses the reversible reaction of primary amines with CO2 to form ammonium carbamate species with distinct solubility profiles, enabling efficient isolation from mixtures containing secondary and tertiary amines with high purity. researchgate.net

Table 4: Comparison of Purification Strategies for Basic Amines

| Technique | Principle | Advantages | Disadvantages | Ref |

|---|---|---|---|---|

| Acid-Base Extraction | Differential solubility of free base vs. protonated salt | Simple, effective for removing non-basic impurities, scalable | Generates aqueous waste, requires multiple steps | masterorganicchemistry.com |

| Normal-Phase Chromatography (with base) | Neutralizing acidic silica surface | Improved peak shape and recovery | Can be difficult to optimize modifier concentration | biotage.combiotage.com |

| Normal-Phase Chromatography (amine-functionalized silica) | Minimizing acid-base interactions | Excellent separation, simpler eluents, no additive needed | Higher cost of stationary phase | biotage.com |

| Reversed-Phase Chromatography (high pH) | Increased hydrophobicity and retention of free base | Improved separation, easier solvent evaporation post-purification | Requires columns stable at high pH | biotage.com |

| Trichloroacetic Acid (TCA) Precipitation | Selective salt formation and recovery via decarboxylation | Low waste, few operational steps, high yields | Requires solvent identification for salt precipitation | nih.gov |

| Selective Ammonium Carbamate Crystallization (SACC) | Reversible, selective crystallization of primary amines with CO2 | Waste-free, high purity and yields for primary amines | Primarily demonstrated for primary amines | researchgate.net |

Spectroscopic and Computational Characterization of 4 Bromoisoindoline Hydrochloride and Its Derivatives

Advanced Spectroscopic Analysis

Spectroscopic techniques are indispensable tools for elucidating the molecular structure and confirming the identity of 4-Bromoisoindoline (B145017) Hydrochloride. Each method provides unique insights into the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For 4-Bromoisoindoline Hydrochloride, ¹H NMR analysis is used to confirm the arrangement of protons on the isoindoline (B1297411) core and the aromatic ring. While detailed spectral data such as chemical shifts and coupling constants are not widely published in scientific literature, certificates of analysis for commercial-grade this compound confirm that its ¹H NMR spectrum is consistent with the expected chemical structure. fishersci.com Manufacturers verify the identity of the compound by ensuring the NMR data complies with that of a validated reference standard. alibaba.com

In a related study detailed in a patent, the derivative tert-butyl 4-bromoisoindoline-2-carboxylate was synthesized from this compound. google.comgoogle.com The analysis of such derivatives, where the NMR spectra are fully assigned, further supports the structural confirmation of the parent compound.

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the elemental composition of a molecule by measuring its mass-to-charge ratio to a very high degree of precision. This technique provides definitive confirmation of the molecular formula. This compound has a molecular formula of C₈H₈BrN·HCl. scbt.comfishersci.se The calculated molecular weight is 234.52 g/mol . fishersci.sesigmaaldrich.comfishersci.ie HRMS analysis would verify this composition by providing an experimental mass that closely matches the theoretical exact mass, thereby distinguishing it from other potential compounds with the same nominal mass.

Table 1: Chemical Identification of this compound

| Identifier | Data |

|---|---|

| CAS Number | 923590-95-8 scbt.comfishersci.sepharmaffiliates.com |

| Molecular Formula | C₈H₈BrN·HCl scbt.comfishersci.se |

| Molecular Weight | 234.52 g/mol fishersci.sesigmaaldrich.comfishersci.ie |

| IUPAC Name | 4-bromo-2,3-dihydro-1H-isoindole;hydrochloride fishersci.sethermofisher.com |

| InChI Key | FQHLHVFOJBANKY-UHFFFAOYSA-N fishersci.sesigmaaldrich.com |

| Canonical SMILES | C1C2=C(CN1)C(=CC=C2)Br.Cl fishersci.se |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrations of chemical bonds. In this compound, IR spectroscopy would be expected to identify characteristic absorption bands for the N-H bond of the secondary amine hydrochloride, C-H bonds of the aromatic and aliphatic portions, and the C-Br bond. Commercial specifications for the compound confirm that its IR spectrum conforms to the structure of a reference standard, ensuring its identity. alibaba.comfishersci.sefishersci.iethermofisher.comavantorsciences.com

Chromatographic techniques are essential for separating components in a mixture, thereby confirming the purity and identity of a substance.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. Supplier specifications consistently indicate a purity of 95% to 97% or greater as determined by HPLC analysis. fishersci.sefishersci.iethermofisher.comavantorsciences.com The method involves passing the compound through a column under high pressure, and its retention time—the time it takes to pass through the column—is a characteristic identifier.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is used to confirm both the identity and purity of the compound in a single analysis. For this compound, LC-MS analysis confirms that the retention time and the mass of the major peak correspond to the reference standard. alibaba.com

Ultra-High-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that uses smaller particle-size columns to achieve faster and more efficient separations. While specific UPLC methods for this compound are not detailed in the searched literature, its use is common for the analysis of related pharmaceutical intermediates. bldpharm.com

Table 2: Purity and Analytical Specifications

| Analysis Method | Specification |

|---|---|

| Purity (HPLC) | ≥95% - ≥97% fishersci.sesigmaaldrich.comfishersci.ieavantorsciences.com |

| ¹H NMR | Conforms to structure fishersci.com |

| Infrared Spectrum | Conforms to standard thermofisher.comavantorsciences.com |

| LC-MS | Conforms to structure alibaba.com |

| Elemental Analysis (%C) | 39.33 - 42.61 fishersci.seavantorsciences.com |

| Elemental Analysis (%N) | 5.73 - 6.21 fishersci.sethermofisher.com |

Crystallographic Studies

Crystallographic methods provide definitive information about the three-dimensional arrangement of atoms in the solid state.

X-ray diffraction analysis of a single crystal is the gold standard for determining the precise solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. This technique can unambiguously confirm the connectivity of atoms and the stereochemistry of the compound. For this compound, which is supplied as a crystalline powder, such an analysis would provide invaluable information about its crystal lattice and molecular conformation. fishersci.se However, to date, the crystal structure of this compound has not been deposited in public databases like the Cambridge Crystallographic Data Centre (CCDC). While crystallographic data for related isoindoline derivatives exist, specific findings for the title compound are not publicly available.

Ligand-Protein Co-crystallization for Molecular Binding Mode Analysis

The determination of the three-dimensional structure of a ligand-protein complex is crucial for understanding the molecular basis of its biological activity and for guiding structure-based drug design. Ligand-protein co-crystallization is a powerful technique to achieve this, providing a detailed snapshot of the binding mode and interactions at the atomic level.

The process of co-crystallization involves crystallizing the target protein in the presence of the ligand. This method is particularly advantageous when the ligand has low solubility or when the protein may be unstable in the absence of the ligand. chemicalbook.comias.ac.in For a compound like this compound, this would involve incubating the target protein with the compound to allow for complex formation before setting up crystallization trials. ias.ac.in The success of co-crystallization can be influenced by several factors, including the concentration of both the protein and the ligand, the incubation temperature, and the presence of additives that might enhance ligand solubility or binding. chemicalbook.com

While specific co-crystallization data for this compound is not publicly available, the general methodology is well-established. For instance, in the study of other heterocyclic compounds, obtaining high-quality crystals often requires screening various protein-to-ligand molar ratios, such as 1:3, 1:5, or 1:10. mdpi.com Solvents like DMSO are commonly used to dissolve ligands with poor aqueous solubility before adding them to the protein solution. mdpi.com The resulting crystal structure would reveal the precise orientation of the 4-bromoisoindoline moiety within the protein's binding site, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the bromine atom. This information is invaluable for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective derivatives.

Computational Chemistry and Molecular Modeling

Computational methods provide a powerful complement to experimental techniques, offering detailed insights into the molecular properties and interactions of compounds like this compound. These approaches can predict binding modes, electronic structures, and conformational preferences, thereby guiding the design and optimization of new derivatives.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in virtual screening and in rationalizing the binding affinity of a series of compounds. For derivatives of 4-Bromoisoindoline, docking studies can elucidate how modifications to the isoindoline scaffold affect binding to a specific biological target.

In studies of similar heterocyclic compounds, molecular docking has been successfully employed to understand their inhibitory activities. For example, docking studies of indole (B1671886) derivatives as cyclooxygenase (COX) inhibitors have revealed key binding interactions within the active site of COX-1 and COX-2. mdpi.com Similarly, in the evaluation of novel elastase inhibitors, molecular docking provided insights into the binding affinity and interactions of a quinoline-based iminothiazoline derivative, with results showing a strong correlation with experimental inhibition values. nih.gov

A typical molecular docking workflow for a 4-bromoisoindoline derivative would involve:

Preparation of the 3D structure of the ligand and the target protein.

Definition of the binding site on the protein.

Sampling of different ligand conformations and orientations within the binding site using a scoring function to estimate the binding affinity.

The results of such simulations can be visualized to identify key amino acid residues involved in the interaction with the ligand. For a 4-bromoisoindoline derivative, this would include analyzing potential hydrogen bonds with the secondary amine, as well as hydrophobic and halogen bonding interactions involving the bromophenyl ring. The table below illustrates typical output from a molecular docking study, showing binding energies and interacting residues for a hypothetical set of 4-bromoisoindoline derivatives against a target protein.

| Compound | Docking Score (kcal/mol) | Interacting Residues |

| Derivative 1 | -8.5 | Tyr123, Phe256, Arg345 |

| Derivative 2 | -7.9 | Tyr123, Leu254, Arg345 |

| Derivative 3 | -9.1 | Tyr123, Phe256, Arg345, Ser346 |

This table is illustrative and not based on experimental data for this compound.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These calculations can provide valuable information about molecular geometry, vibrational frequencies, and the distribution of electron density, which are fundamental to understanding a molecule's reactivity and intermolecular interactions.

For a related compound, 4-bromoisoquinoline, DFT calculations have been used to determine its optimized geometry, vibrational wavenumbers, and electronic properties. sci-hub.box Such studies typically involve the use of a basis set, such as B3LYP/6-311++G, to solve the Schrödinger equation and obtain the electronic structure. sci-hub.box The results of these calculations can be correlated with experimental data from techniques like FTIR and NMR spectroscopy. sci-hub.box

Key parameters derived from quantum chemical calculations include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's chemical reactivity and its ability to participate in charge-transfer interactions. The HOMO-LUMO energy gap is a measure of the molecule's stability. ias.ac.in

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is useful for predicting non-covalent interactions.

Natural Bond Orbital (NBO) analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions, such as hyperconjugation and charge transfer. sci-hub.box

The following table presents hypothetical electronic properties for this compound, based on typical values obtained for similar aromatic heterocyclic compounds.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

This table is illustrative and not based on specific calculations for this compound.

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule and to determine the energy barriers between them. For a molecule like this compound, the conformation of the five-membered isoindoline ring is of particular interest.

The energetic profile of a molecule can be determined by systematically rotating rotatable bonds and calculating the potential energy at each step. This allows for the identification of local and global energy minima, which correspond to stable conformers. The results of a conformational analysis can be crucial for understanding how the molecule fits into a protein's binding site and for designing rigidified analogs with improved activity.

Medicinal Chemistry and Biological Applications of 4 Bromoisoindoline Hydrochloride Derivatives

Development of Enzyme Inhibitors

The unique structural features of the 4-bromoisoindoline (B145017) scaffold have been leveraged to create potent and selective inhibitors for several important enzyme classes.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is linked to the pathogenesis of cancer and other diseases, making them a key target for therapeutic intervention. The isoindoline (B1297411) framework has been successfully utilized to develop novel HDAC inhibitors.

Researchers have designed and synthesized a series of isoindoline-based hydroxamates that demonstrate potent inhibition of HDAC1 and significant anti-proliferative activity in cancer cell lines. mdpi.comgoogle.com The general structure of these inhibitors incorporates the isoindoline scaffold as a cap group, which interacts with the surface of the enzyme's active site. A linker region connects the cap to a zinc-binding group, typically a hydroxamic acid, which chelates the zinc ion in the catalytic domain of the HDAC enzyme.

A study by Wagner and colleagues described a series of these isoindoline-based hydroxamates, with several compounds exhibiting low nanomolar IC₅₀ values against HDAC1 and sub-micromolar potency in inhibiting the proliferation of HCT116 human colon cancer cells. mdpi.com The structure-activity relationship (SAR) studies revealed that the stereochemistry and substitution pattern on the isoindoline ring significantly influence the inhibitory activity. For instance, compound 17e from their study showed greater in vitro anti-proliferative activity than several HDAC inhibitors in late-stage clinical trials. mdpi.com

Table 1: HDAC1 Inhibition and Anti-proliferative Activity of Isoindoline-Based Inhibitors

| Compound | HDAC1 IC₅₀ (nM) | HCT116 Proliferation IC₅₀ (µM) |

| 17a | 24 | 0.81 |

| 17b | 12 | 0.58 |

| 17c | 11 | 0.44 |

| 17d | 7 | 0.31 |

| 17e | 4 | 0.22 |

Data sourced from Wagner et al., Bioorganic & Medicinal Chemistry Letters, 2011. mdpi.com

The Hepatitis C Virus (HCV) NS3/4A serine protease is essential for viral replication, making it a prime target for antiviral drug development. researchgate.net While direct examples of 4-bromoisoindoline derivatives as HCV NS3/4A inhibitors are not prominent in published literature, the broader isoindole scaffold is recognized for its wide range of biological activities, including antiviral properties. jmchemsci.com

The development of small molecule inhibitors for HCV often involves creating structures that can mimic the substrate of the protease, thereby blocking its activity. The isoindoline framework can serve as a rigid core to which various functional groups can be attached to interact with the subsites of the protease active site. The versatility of the isoindole ring allows for its incorporation into larger, more complex molecules, including macrocycles, which have been a successful strategy in developing potent HCV protease inhibitors. google.com The linkage, fusion, or substitution of the isoindole ring with other heterocyclic systems or side chains can lead to effective antiviral agents with diverse mechanisms of action. jmchemsci.com Further exploration and functionalization of the 4-bromoisoindoline scaffold could yield novel and potent inhibitors of HCV NS3/4A protease.

Neuropilin-1 (NRP1) is a transmembrane receptor involved in various physiological processes, including angiogenesis (the formation of new blood vessels) and neuronal guidance. It also plays a significant role in cancer progression and immune responses. The development of small molecule antagonists for NRP1 is a promising strategy for cancer therapy.

A notable example of a potent and selective NRP1 inhibitor derived from a scaffold related to isoindoline is the compound EG01377 . jmchemsci.com This small molecule was designed to block the "arginine pocket" of NRP1, which is crucial for the binding of one of its main ligands, Vascular Endothelial Growth Factor-A (VEGF-A).

The development of EG01377 was based on a previously identified compound, EG00229, and its design was informed by X-ray crystal structures of the target protein. jmchemsci.com EG01377 has demonstrated significant biological activity in various in vitro assays.

Table 2: Biological Activity of the NRP1 Antagonist EG01377

| Parameter | Value |

| Binding Affinity (Kd) | 1.32 µM |

| IC₅₀ (NRP1-a1/b1) | 609 nM |

Data sourced from Powell et al., Journal of Medicinal Chemistry, 2018 and various chemical supplier databases. jmchemsci.comgoogle.com

The binding of VEGF-A to its receptor VEGFR2 is enhanced by NRP1, promoting angiogenesis, which is vital for tumor growth. By blocking the VEGF-A binding site on NRP1, EG01377 effectively inhibits downstream signaling pathways. Studies have shown that EG01377 can suppress the tyrosine phosphorylation of VEGFR2 induced by VEGF-A. nih.gov

Furthermore, this compound has been shown to inhibit the migration of human umbilical vein endothelial cells (HUVECs) and delay wound closure in scratch assays, both of which are crucial processes in angiogenesis. In co-culture models, EG01377 has been observed to reduce the formation of tubular networks by endothelial cells, a key step in the formation of new blood vessels. jmchemsci.com In spheroid outgrowth assays using malignant melanoma cells, EG01377, in combination with VEGF-A, significantly reduced the growth of the cancer cell spheroids. google.com These findings highlight the antiangiogenic and antitumor potential of NRP1 antagonists derived from this chemical scaffold.

Beyond its role in angiogenesis, NRP1 is also expressed on various immune cells, including regulatory T cells (Tregs), and is involved in modulating the immune response within the tumor microenvironment. NRP1 can potentiate the function of Tregs, which suppress the body's natural anti-tumor immune response.

Transforming Growth Factor Beta (TGF-β) is a cytokine that plays a complex role in cancer, often promoting immune evasion. Research has shown that NRP1 is involved in TGF-β signaling. The NRP1 antagonist EG01377 has been found to block the production of TGF-β by NRP1-positive Tregs in the presence of factors derived from tumor cells. jmchemsci.comgoogle.com By inhibiting this pathway, NRP1 antagonists can potentially restore the anti-tumor immune response, making them an attractive component for combination cancer therapies.

Neuronal nitric oxide synthase (nNOS) is one of three isoforms of the enzyme responsible for producing nitric oxide (NO), a critical signaling molecule in the nervous system. Overproduction of NO by nNOS has been implicated in various neurodegenerative diseases, making selective inhibition of nNOS a desirable therapeutic strategy.

The design of selective nNOS inhibitors is challenging due to the high structural similarity among the NOS isoforms. While there are no specific reports of 4-bromoisoindoline derivatives as potent nNOS inhibitors in the current literature, the structural characteristics of the isoindoline scaffold make it a plausible candidate for the development of such inhibitors. The design of nNOS inhibitors often focuses on creating molecules that can interact with specific residues in the active site that differ from other isoforms. The rigid bicyclic structure of isoindoline could serve as a core to position functional groups in a way that achieves selective binding. Patents related to nNOS inhibitors describe a wide variety of chemical structures, indicating that diverse scaffolds can be adapted for this target. researchgate.netfmeasure.com Further synthetic exploration of 4-bromoisoindoline hydrochloride could lead to the discovery of novel and selective nNOS inhibitors.

Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

Isoform-Specific Target Engagement and Selectivity Mechanisms

The development of selective inhibitors for specific enzyme isoforms is a critical goal in medicinal chemistry to minimize off-target effects. While direct research on the isoform-specific target engagement of this compound derivatives is not extensively detailed in the provided results, the principles of achieving selectivity can be inferred from studies on related inhibitor classes. For instance, in the context of phosphodiesterase (PDE) inhibitors, selectivity for the PDE4 isozyme has been a key focus. nih.gov This is often achieved by exploiting subtle differences in the amino acid sequences and three-dimensional structures of the active sites or allosteric pockets of different isoforms.

The selectivity of an inhibitor can be driven by specific interactions with non-conserved residues within the binding site. For example, the mutation of active site residues, such as threonine and tyrosine in farnesyl pyrophosphate synthase (FPPS), has been shown to significantly impact the binding and inhibitory potency of different nitrogen-containing bisphosphonates, highlighting the importance of specific amino acid interactions for inhibitor affinity and selectivity. nih.gov Therefore, it is plausible that the bromine atom and the isoindoline core of 4-bromoisoindoline derivatives can be strategically utilized to form specific halogen bonds or hydrophobic interactions with unique residues in the target enzyme's isoforms, thereby achieving isoform-specific engagement.

Structural Basis of Inhibitor Binding to Enzyme Active Sites

The interaction between an inhibitor and the active site of an enzyme is fundamental to its mechanism of action. nih.gov For inhibitors to be effective, they must bind to the enzyme's active site with high affinity and specificity. nih.gov The three-dimensional structure of the enzyme's active site, often a pocket or cleft on the protein surface, dictates which molecules can bind. nih.gov This binding is governed by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, electrostatic interactions, and van der Waals forces. nih.gov

Structural studies, such as X-ray crystallography, provide detailed insights into how inhibitors bind to their target enzymes. For example, the crystal structures of human indoleamine 2,3-dioxygenase 1 (hIDO1) in complex with its substrate and inhibitors have revealed critical features of the active site. nih.gov The binding site is characterized by a group of hydrophobic residues, and the inhibitor's orientation and interactions with these residues are crucial for its inhibitory activity. nih.gov The discovery of a new inhibitor-binding mode and a distinct small molecule binding site in hIDO1 opens up new avenues for the design of allosteric inhibitors. nih.gov

The binding of inhibitors can induce conformational changes in the enzyme, which can either stabilize an inactive state or prevent the binding of the natural substrate. The flexibility of certain loops within the active site can also play a role in inhibitor binding and enzyme activity. nih.gov

Modulators of Receptor Activity

Retinoid-Related Orphan Receptor Gamma (RORγ) Modulators for Autoimmune Diseases

Retinoid-related orphan receptor gamma (RORγ) is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells, which are key mediators of inflammation in many autoimmune diseases. bohrium.com As such, RORγ has emerged as an attractive therapeutic target for the treatment of these conditions. bohrium.comrsc.org Modulators of RORγ can either be agonists, which enhance its activity, or inverse agonists, which suppress its activity. For the treatment of autoimmune diseases, inverse agonists are of particular interest as they can reduce the production of pro-inflammatory cytokines like IL-17. bohrium.com

Natural products have been a source of inspiration for the discovery of RORγ modulators. rsc.org Synthetic ligands have also been developed, with some demonstrating the ability to suppress Th17 differentiation and showing efficacy in preclinical models of autoimmunity. frontiersin.org

While there is no direct mention of this compound derivatives as RORγ modulators in the search results, the development of small molecule modulators for nuclear receptors often involves exploring diverse chemical scaffolds. The isoindoline core could potentially serve as a scaffold for the design of novel RORγ modulators. The bromine atom could be utilized to form specific interactions within the ligand-binding pocket of RORγ, potentially leading to high-affinity binding and potent modulation of the receptor's activity.

Cereblon Modulators for Proteolysis-Targeting Chimeras (PROTACs)

Cereblon (CRBN) is a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. nih.gov It has gained significant attention as a target for a novel therapeutic modality known as Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.

Thalidomide (B1683933) and its analogs, lenalidomide (B1683929) and pomalidomide, were famously discovered to bind to cereblon. nih.gov This binding event alters the substrate specificity of the E3 ligase, leading to the degradation of specific transcription factors. nih.gov Structural studies have revealed that these molecules bind to a shallow hydrophobic pocket on the surface of cereblon. nih.gov

The isoindoline core is a key structural feature of thalidomide and its analogs. Therefore, derivatives of this compound are highly relevant to the development of cereblon modulators and PROTACs. The 4-bromo substituent on the isoindoline ring could be strategically modified to optimize binding to cereblon or to serve as an attachment point for a linker connected to a warhead that binds to a target protein of interest. This would enable the creation of novel PROTACs that can target a wide range of disease-causing proteins for degradation.

Anti-Cancer Therapeutic Strategies

The 4-bromoisoindoline scaffold and related structures have been explored in the context of various anti-cancer therapeutic strategies. One approach involves the development of kinase inhibitors. Kinases are a class of enzymes that are frequently dysregulated in cancer, and many successful anti-cancer drugs target specific kinases. nih.gov The 4-aminoquinazoline core, which shares some structural similarities with the isoindoline scaffold, is a prominent pharmacophore in a number of approved kinase inhibitor drugs. nih.gov This suggests that the isoindoline scaffold could also be a viable starting point for the design of novel kinase inhibitors.

Another strategy involves the development of compounds that induce apoptosis, or programmed cell death, in cancer cells. For example, a pyrazoline-substituted curcumin (B1669340) analog containing a 4-bromo-4'-chloro substitution pattern demonstrated significantly enhanced cytotoxic activity against human cervical cancer cells compared to curcumin. nih.gov This analog was shown to induce apoptosis, highlighting the potential of incorporating a bromo-substituted aromatic ring into a larger molecule to enhance its anti-cancer properties. nih.gov

Furthermore, the role of FPPS inhibitors in cancer therapy is an area of active investigation. researchgate.netnih.gov By inhibiting FPPS, these compounds can disrupt protein prenylation, a process that is essential for the function of several proteins involved in cancer cell growth and survival, such as Ras. nih.gov

| Compound Class | Mechanism of Action | Cancer Type |

| Pyrazoline-substituted curcumin analog | Induction of apoptosis | Cervical Cancer |

| Kinase Inhibitors | Inhibition of specific kinases | Various Cancers |

| FPPS Inhibitors | Inhibition of protein prenylation | Various Cancers |

Interference with Glycosylation Pathways and Immune Escape Mechanisms

The modification of proteins through glycosylation is a critical cellular process, and its dysregulation is implicated in various diseases, including cancer. Targeting components of this pathway is a promising therapeutic strategy. 4-Bromoisoindoline has been utilized in the synthesis of selective inhibitors of heat shock protein 90 (Hsp90) isoforms, such as the glucose-regulated protein 94 (Grp94), which resides in the endoplasmic reticulum and is involved in the processing of secreted and membrane-bound proteins. acs.org

In a study aimed at developing Grp94-selective inhibitors, commercially available 4-bromoisoindoline was used as a starting material. acs.org It was first protected with a tert-butyloxycarbonyl (Boc) group before undergoing a Suzuki coupling reaction. acs.org Subsequent deprotection and further coupling reactions led to the formation of analogues designed to be conformationally restricted, thereby enhancing selectivity for the Grp94 isoform. acs.org This approach highlights the utility of the 4-bromoisoindoline scaffold in creating targeted inhibitors that can interfere with protein folding and maturation processes linked to glycosylation. acs.org

Targeting Components of the Ubiquitin-Proteasome System

The ubiquitin-proteasome system (UPS) is a major pathway for protein degradation in eukaryotic cells, and its modulation is a key strategy in cancer therapy. Derivatives of 4-bromoisoindoline have been instrumental in the development of molecules that hijack this system to induce the degradation of specific target proteins.

One approach involves the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. In the development of novel Smad3 protein degraders, 4-bromoisoindoline was used as a key intermediate. google.com It was reacted with N-tert-Butoxycarbonyl-4-pentyn-1-amine in the presence of a palladium catalyst to construct a more complex molecule designed to target the Smad3 protein for degradation via the ubiquitin-proteasome pathway. google.com

Similarly, 4-bromoisoindoline-1,3-dione, a related derivative, has been condensed with 3-aminopiperidine-2,6-dione (B110489) to create compounds that induce ubiquitination and proteasomal degradation of target proteins. vulcanchem.com These examples underscore the importance of the 4-bromoisoindoline core in the synthesis of innovative chemical tools and potential therapeutics that modulate the UPS.

Anti-Infective and Antibiotic Research Applications

The quest for new anti-infective agents is a global health priority. The 4-bromoisoindoline scaffold has been incorporated into molecules designed to combat viral infections.

Furthermore, while direct antibacterial or antifungal activity of simple 4-bromoisoindoline derivatives is not extensively documented, its use as a chemical intermediate suggests potential applications. The structure of tert-butyl 4-bromoisoindoline-2-carboxylate is considered a platform for the design of novel anti-infective drugs. arborpharmchem.com

Analgesic and Antihypertensive Compound Design

Derivatives of 4-bromoisoindoline have been investigated for their potential in treating cardiovascular diseases and pain. The scaffold serves as an important intermediate in the synthesis of compounds targeting pathways involved in blood pressure regulation and inflammation.

In the context of antihypertensive agents, tert-butyl 4-bromoisoindoline-2-carboxylate has been identified as a potential intermediate in the synthesis of Verapamil, a well-known calcium channel blocker used to treat hypertension. arborpharmchem.comarborpharmchem.com Moreover, patents have disclosed the use of this derivative in the creation of Rho kinase (ROCK) inhibitors. google.com ROCK inhibitors are a class of drugs investigated for various cardiovascular conditions, including hypertension. google.com The synthesis involves a palladium-catalyzed borylation of tert-butyl 4-bromoisoindoline-2-carboxylate as a key step. google.com Another patent highlights the use of tert-butyl 4-bromoisoindoline-2-carboxylate in preparing isoindoline-based histone deacetylase (HDAC) inhibitors, which are also being explored for the treatment of cardiovascular diseases like hypertension and cardiac hypertrophy. google.com

For potential analgesic applications, the 4-bromoisoindoline scaffold has been used to synthesize inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK2). google.com MK2 is implicated in inflammatory responses, and its inhibition is a therapeutic strategy for inflammatory diseases, which are often associated with pain. google.com A patent describes the reaction of 4-bromoisoindoline with acryloyl chloride to form an intermediate for MK2 inhibitors. google.com Additionally, indole (B1671886) carboxamide compounds, synthesized using tert-butyl 4-bromoisoindoline-2-carboxylate, are described as Bruton's tyrosine kinase (Btk) inhibitors for treating inflammatory and autoimmune diseases. google.com

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological activity and selectivity of compounds derived from the 4-bromoisoindoline (B145017) core are profoundly influenced by the nature and position of various substituents. The bromine atom at the 4-position, in particular, serves as a crucial handle for synthetic modification and can significantly impact the pharmacological profile of the resulting molecules.

Research into isoindoline-based compounds has demonstrated that modifications to the aromatic ring and the nitrogen atom of the pyrrolidine (B122466) ring can lead to significant changes in biological activity. For instance, in a series of N-substituted isoindolines, the nature of the substituent on the nitrogen atom was found to be a key determinant of their cytotoxic effects against various cancer cell lines. While specific SAR studies on 4-bromoisoindoline hydrochloride are not extensively detailed in publicly available literature, general principles from related isoindoline (B1297411) derivatives can be extrapolated.

The introduction of different functional groups can alter the molecule's polarity, lipophilicity, and electronic distribution, thereby affecting its ability to interact with biological targets. For example, the substitution pattern on a phenyl ring attached to the isoindoline nitrogen has been shown to influence the DNA binding properties and antiproliferative activity of these compounds. Pyridyl-substituted isoindolines, for instance, have demonstrated potent, albeit non-selective, cytotoxic effects. mdpi.com

The following table summarizes the impact of different substituents on the biological activity of isoindoline derivatives, providing a framework for understanding the potential effects of modifications to the 4-bromoisoindoline scaffold.

| Compound Class | Substituent Modification | Impact on Biological Activity | Reference |

| Phenyl-substituted isoindolines | Substitution on the phenyl ring | Modulates antiproliferative activity and mechanism of cell death (apoptosis vs. mitotic catastrophe) | mdpi.com |

| Pyridyl-substituted isoindolines | Position of the nitrogen in the pyridyl ring | Influences DNA binding affinity and cytotoxic potency | mdpi.com |

| 4-(1-oxo-isoindoline)-substituted phenoxypropanolamines | Incorporation of para-amidic functionality and methoxy (B1213986) groups on the isoindoline ring | Leads to a high degree of cardioselectivity for β1-adrenergic receptors | nih.gov |

These findings underscore the importance of systematic substituent modifications in optimizing the therapeutic potential of 4-bromoisoindoline-based compounds. The bromine atom at the 4-position can serve as a versatile anchor for introducing a variety of functionalities through cross-coupling reactions, enabling the exploration of a vast chemical space to identify molecules with desired activity and selectivity profiles.

Conformational Restriction Strategies in Ligand Design

Conformational restriction is a powerful strategy in medicinal chemistry aimed at improving the potency, selectivity, and pharmacokinetic properties of a drug candidate. By reducing the flexibility of a molecule, the entropic penalty of binding to its target is minimized, often leading to a more favorable binding affinity. The rigid bicyclic structure of the isoindoline nucleus makes it an excellent scaffold for implementing such strategies.

The fusion of the benzene (B151609) and pyrrolidine rings in the isoindoline core inherently restricts the conformational freedom of the molecule compared to more flexible acyclic or monocyclic structures. This pre-organization can favor a specific bioactive conformation, leading to enhanced interaction with the target protein.

Further conformational constraint can be achieved by introducing additional ring systems or bulky substituents. For example, the development of spiro-indolinones, where the isoindoline core is part of a spirocyclic system, has been explored for anticancer activity. mdpi.com This rigidification can orient key pharmacophoric groups in a precise three-dimensional arrangement, optimizing their interactions with the binding site.

In the context of this compound, conformational restriction can be employed to:

Lock in a Bioactive Conformation: By strategically introducing substituents or fusing additional rings, the molecule can be locked into a conformation that is optimal for binding to a specific biological target.

Enhance Selectivity: A conformationally restricted ligand may fit better into the binding pocket of its intended target while being unable to adapt to the binding sites of off-target proteins, thus improving selectivity.

Improve Metabolic Stability: A more rigid molecule may be less susceptible to metabolism by enzymes that recognize and process flexible substrates.

The application of conformational restriction to the isoindoline scaffold is a key principle in the design of potent and selective therapeutic agents.

Isoindoline Scaffold as a Privileged Structure in Drug Discovery

A "privileged structure" is a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity. These scaffolds serve as versatile templates for the design of new drugs across different therapeutic areas. The isoindoline core has demonstrated characteristics of a privileged structure, being present in a number of clinically approved drugs and a wide range of biologically active compounds. nih.govrsc.org

The versatility of the isoindoline scaffold stems from its rigid bicyclic nature, which provides a well-defined three-dimensional orientation for appended functional groups. This allows for the precise positioning of pharmacophoric elements to interact with various receptor types and enzyme active sites.

Several approved drugs incorporate the isoindoline or related isoindolinone core, highlighting its therapeutic relevance. These include:

Lenalidomide (B1683929) and Pomalidomide: Immunomodulatory drugs used in the treatment of multiple myeloma. dundee.ac.uk

Apremilast: An inhibitor of phosphodiesterase 4 (PDE4) used for the treatment of psoriasis and psoriatic arthritis. rsc.org

Chlorthalidone: A diuretic used to treat hypertension and edema. nih.gov

Mazindol: An anorectic agent previously used for the short-term treatment of obesity. nih.gov

The presence of the 4-bromo substituent on the isoindoline scaffold provides a valuable tool for medicinal chemists. The bromine atom can act as a key interaction point with the target protein, for instance, through halogen bonding. Furthermore, it serves as a synthetic handle for the introduction of diverse chemical moieties via modern cross-coupling reactions, allowing for the rapid generation of compound libraries to explore structure-activity relationships and identify novel drug candidates. The ability to readily diversify the 4-bromoisoindoline core enhances its utility as a privileged scaffold for targeting a wide range of biological targets, including those in the central nervous system (CNS). nih.gov

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency

The pursuit of more efficient, cost-effective, and scalable methods for synthesizing 4-Bromoisoindoline (B145017) and its derivatives is a significant focus of current chemical research. researchgate.net Traditional synthesis routes can be inefficient for large-scale production necessary for pharmaceutical development. acs.org Consequently, researchers are actively exploring innovative synthetic strategies to overcome these limitations.

A notable area of advancement is the use of transition metal-catalyzed cross-coupling reactions. For instance, the Kumada coupling of 4-bromoisoindoline with allylmagnesium chloride, utilizing a palladium catalyst, has been studied in detail to produce 4-allylisoindoline (B595812). researchgate.net Through factorial experimental design, reaction conditions such as solvent ratios and temperature were optimized to minimize by-product formation. researchgate.net Similarly, Suzuki coupling reactions are employed to couple the 4-bromoisoindoline core with various partners, such as benzyl (B1604629) boronic pinacol (B44631) ester, after protecting the isoindoline (B1297411) nitrogen. acs.orgnih.gov Another significant approach is the Sonogashira reaction, which has proven useful for creating conjugated systems. researchgate.net These modern catalytic methods offer greater efficiency and functional group tolerance compared to older techniques.

Furthermore, photoredox catalysis induced by visible light is emerging as a powerful and environmentally friendly methodology for preparing organoboron compounds, which can then be used in the synthesis of complex molecules from scaffolds like 4-bromoisoindoline. researchgate.net Research is also delving into cost-effective syntheses of the isoindoline subunit itself, as demonstrated in the highly efficient nine-step synthesis of the HCV protease inhibitor Vaniprevir. researchgate.net

Table 1: Comparison of Synthetic Methodologies for 4-Bromoisoindoline Derivatives This table is interactive. Click on the headers to sort the data.

| Methodology | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|

| Kumada Coupling | Pd(OAc)2, Allylmagnesium chloride | Used to install allyl groups; optimized to reduce by-products. | researchgate.net |

| Suzuki Coupling | Pd(OAc)2, BINAP, Benzyl boronic pinacol ester | Couples with boronic esters; requires Boc protection. | acs.orgnih.gov |

| Buchwald-Hartwig Coupling | Pd(OAc)2, BINAP, NaOtBu | Couples amines with aryl halides. | acs.orgnih.gov |

| Sonogashira Coupling | Cu and Pd co-catalysis | Prepares conjugated systems. | researchgate.net |

| Photoredox Catalysis | Visible light | Eco-friendly preparation of organoboron compounds. | researchgate.net |

Discovery of Next-Generation Therapeutic Agents with Improved Pharmacological Profiles

4-Bromoisoindoline hydrochloride is a valuable scaffold for the discovery of next-generation therapeutic agents due to its versatile chemical nature. lookchem.com The bromine atom provides a convenient handle for introducing a wide range of functional groups through various coupling reactions, enabling the creation of large and diverse chemical libraries. google.com

This scaffold has been instrumental in developing inhibitors for several key biological targets. For example, derivatives of 4-bromoisoindoline are being investigated as inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy. guidechem.comgoogle.com The isoindoline moiety forms the core of molecules designed to treat proliferative disorders like cancer by targeting components of the DNA Mismatch Repair (MMR) pathway, such as MLH1. google.comgoogle.com